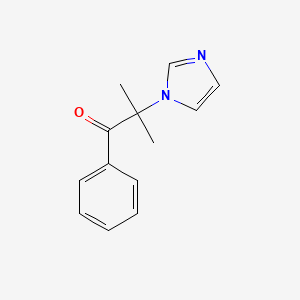
Tributyl(dodecyl)phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(dodecyl)phosphanium iodide is a quaternary phosphonium salt. It is characterized by the presence of a phosphorus atom bonded to four alkyl groups: three butyl groups and one dodecyl group, with an iodide ion as the counterion. This compound is part of a broader class of phosphonium salts, which are known for their stability and versatility in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(dodecyl)phosphanium iodide can be synthesized through the reaction of tributylphosphine with dodecyl iodide. The reaction typically occurs under mild conditions, often in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
P(C4H9)3+C12H25I→[P(C4H9)3(C12H25)]I
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(dodecyl)phosphanium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: Under certain conditions, the phosphonium salt can be reduced to the corresponding phosphine.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include halides, cyanides, and thiolates. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding phosphonium salts with different anions.
Oxidation: The major product is the phosphine oxide.
Reduction: The major product is the corresponding phosphine.
Wissenschaftliche Forschungsanwendungen
Tributyl(dodecyl)phosphanium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It can be used in the preparation of phosphonium-based ionic liquids, which have applications in biocatalysis and enzyme stabilization.
Medicine: Phosphonium salts are explored for their potential use in drug delivery systems due to their ability to penetrate cell membranes.
Industry: It is used in the formulation of lubricants and surfactants, as well as in the extraction and separation of metals.
Wirkmechanismus
The mechanism by which tributyl(dodecyl)phosphanium iodide exerts its effects is primarily through its ability to act as a phase-transfer catalyst. The phosphonium ion facilitates the transfer of anions from the aqueous phase to the organic phase, where the reaction takes place. This enhances the reaction rate and efficiency. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylphosphonium iodide: Similar structure but with four butyl groups.
Tributyl(hexyl)phosphanium iodide: Similar structure but with a hexyl group instead of a dodecyl group.
Trihexyl(tetradecyl)phosphanium iodide: Similar structure but with hexyl and tetradecyl groups.
Uniqueness
Tributyl(dodecyl)phosphanium iodide is unique due to the presence of the long dodecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and phase-transfer catalysts.
Eigenschaften
CAS-Nummer |
43192-76-3 |
|---|---|
Molekularformel |
C24H52IP |
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
tributyl(dodecyl)phosphanium;iodide |
InChI |
InChI=1S/C24H52P.HI/c1-5-9-13-14-15-16-17-18-19-20-24-25(21-10-6-2,22-11-7-3)23-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GMMGKDAAFVMPRF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


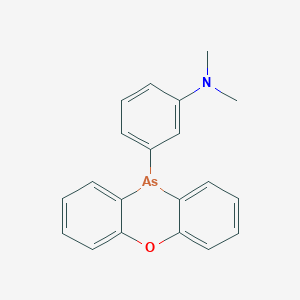
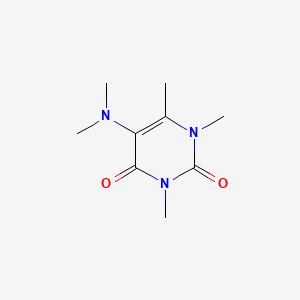
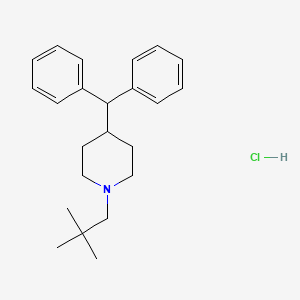
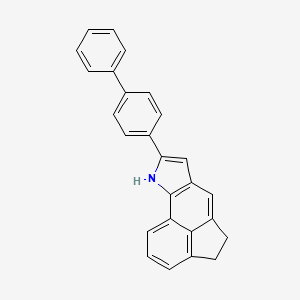
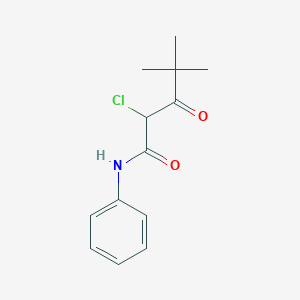
![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)
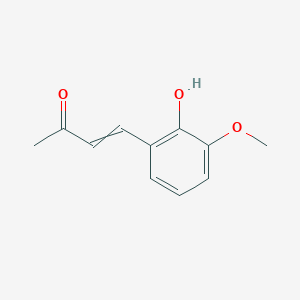
![(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14666841.png)
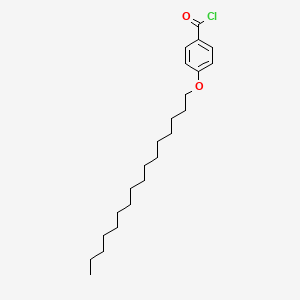
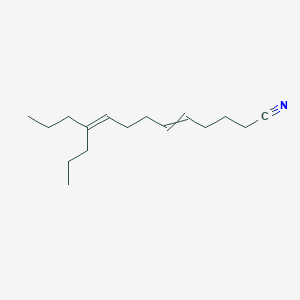

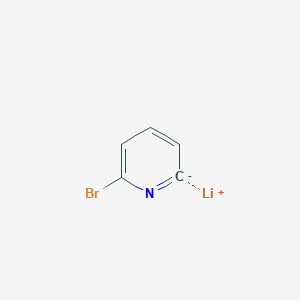
![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)
